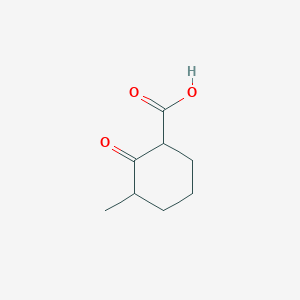
3-Methyl-2-oxocyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-oxocyclohexane-1-carboxylic acid is a cyclic keto acid with the molecular formula C8H12O3 It is a derivative of cyclohexane, featuring a methyl group, a keto group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxocyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-acetoxy-1,4-ethoxycarbonylcyclohexane . Another method includes the reaction of 2-oxocyclohexane-1-carboxylates with but-3-en-2-one in a Michael addition reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly at the keto and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: This compound can be oxidized to form this compound.
Reduction: Reduction can yield 3-methyl-2-hydroxycyclohexane-1-carboxylic acid.
Substitution: Substitution reactions can produce various derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-2-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its keto and carboxylic acid groups play crucial roles in these interactions, facilitating the formation of intermediate compounds and products .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-1-cyclohexanecarboxylic acid: Similar in structure but lacks the methyl group.
Methyl 2-oxocyclohexane-1-carboxylate: An ester derivative with similar reactivity.
2,4-Dioxocyclohexane-1-carboxylic acid: Contains an additional keto group, leading to different reactivity patterns
Uniqueness
3-Methyl-2-oxocyclohexane-1-carboxylic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s behavior in various chemical reactions and its interactions with biological molecules.
Propiedades
Número CAS |
52456-87-8 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-methyl-2-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5-3-2-4-6(7(5)9)8(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
Clave InChI |
FKCDMTCPACJSRK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


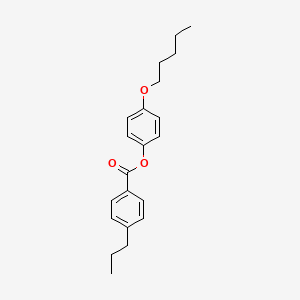

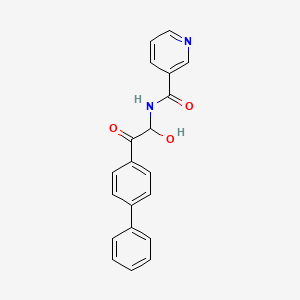
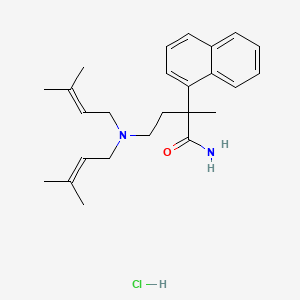
![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
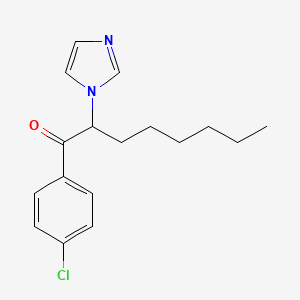
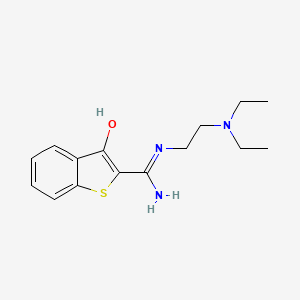

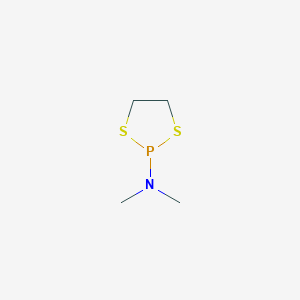
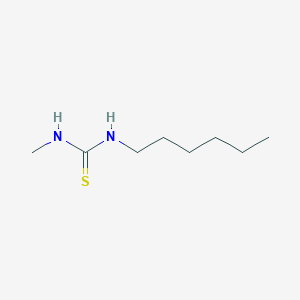
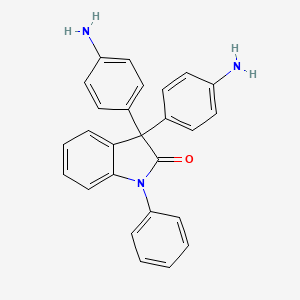
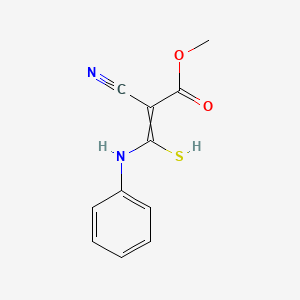
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
